molecular formula C10H9BrN2O B12912087 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine CAS No. 767342-27-8

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine

Katalognummer: B12912087
CAS-Nummer: 767342-27-8
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: SMEMTDGCWSAVEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine is a heterocyclic organic compound that features a bromine atom, a furan ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while the pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridin-3-amines.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: Similar structure but lacks the furan ring.

    5-bromo-3-(trifluoromethyl)pyridin-2-amine: Contains a trifluoromethyl group instead of the furan ring.

    3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: Contains a pyrazolo[1,5-a]pyridine ring system.

Uniqueness

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine is unique due to the presence of both a furan ring and a pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a versatile building block for various synthetic and research applications.

Eigenschaften

CAS-Nummer

767342-27-8

Molekularformel

C10H9BrN2O

Molekulargewicht

253.09 g/mol

IUPAC-Name

5-bromo-N-(furan-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H9BrN2O/c11-9-3-10(6-12-5-9)13-4-8-1-2-14-7-8/h1-3,5-7,13H,4H2

InChI-Schlüssel

SMEMTDGCWSAVEL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1CNC2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.